molecular formula C14H11N3OS B7741243 (Z)-1-((2-(thiazol-2-yl)hydrazono)methyl)naphthalen-2-ol

(Z)-1-((2-(thiazol-2-yl)hydrazono)methyl)naphthalen-2-ol

Cat. No.: B7741243
M. Wt: 269.32 g/mol
InChI Key: ZCWXMSGNHAXDPG-SXGWCWSVSA-N
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Description

(Z)-1-((2-(thiazol-2-yl)hydrazono)methyl)naphthalen-2-ol is a complex organic compound that features a naphthalene ring, a thiazole ring, and a hydrazone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-1-((2-(thiazol-2-yl)hydrazono)methyl)naphthalen-2-ol typically involves the condensation of 2-thiazolylhydrazine with a naphthaldehyde derivative. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically forming naphthoquinone derivatives.

    Reduction: Reduction reactions can convert the hydrazone linkage to a hydrazine derivative.

    Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic substitution reactions may use reagents like bromine or nitric acid under controlled conditions.

Major Products Formed

    Oxidation: Naphthoquinone derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted naphthalene derivatives.

Scientific Research Applications

Chemistry

The compound is studied for its potential as a ligand in coordination chemistry and its ability to form stable complexes with transition metals.

Biology

In biological research, the compound may be investigated for its potential antimicrobial and anticancer properties due to its unique structural features.

Medicine

Medicinal chemistry research explores the compound’s potential as a pharmacophore for developing new therapeutic agents.

Industry

In the industrial sector, the compound may be used as an intermediate in the synthesis of dyes, pigments, and other organic materials.

Mechanism of Action

The mechanism of action of (Z)-1-((2-(thiazol-2-yl)hydrazono)methyl)naphthalen-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazone linkage can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The naphthalene and thiazole rings contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-1-((2-(benzothiazol-2-yl)hydrazono)methyl)naphthalen-2-ol
  • (Z)-1-((2-(thiazol-2-yl)hydrazono)methyl)benzene

Uniqueness

The unique combination of the naphthalene ring, thiazole ring, and hydrazone linkage in (Z)-1-((2-(thiazol-2-yl)hydrazono)methyl)naphthalen-2-ol distinguishes it from other similar compounds. This structural arrangement can lead to distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-[(Z)-(1,3-thiazol-2-ylhydrazinylidene)methyl]naphthalen-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3OS/c18-13-6-5-10-3-1-2-4-11(10)12(13)9-16-17-14-15-7-8-19-14/h1-9,18H,(H,15,17)/b16-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCWXMSGNHAXDPG-SXGWCWSVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C=NNC3=NC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC(=C2/C=N\NC3=NC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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